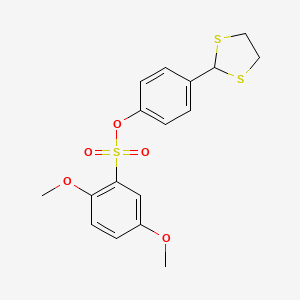
4-(1,3-Dithiolan-2-yl)phenyl 2,5-dimethoxybenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1,3-Dithiolan-2-yl)phenyl 2,5-dimethoxybenzenesulfonate is an organic compound with the molecular formula C17H18O5S3 and a molecular weight of 398.517 g/mol This compound is characterized by the presence of a 1,3-dithiolan ring attached to a phenyl group, which is further connected to a 2,5-dimethoxybenzenesulfonate moiety
Vorbereitungsmethoden
The synthesis of 4-(1,3-Dithiolan-2-yl)phenyl 2,5-dimethoxybenzenesulfonate typically involves the following steps:
Formation of the 1,3-dithiolan ring: This can be achieved through the reaction of a suitable dithiol with an appropriate aldehyde or ketone under acidic conditions.
Attachment of the phenyl group: The 1,3-dithiolan ring is then coupled with a phenyl group using a suitable coupling reagent such as a Grignard reagent or a lithium reagent.
Introduction of the 2,5-dimethoxybenzenesulfonate moiety: This step involves the sulfonation of the phenyl group with 2,5-dimethoxybenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity, as well as the use of large-scale reactors and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
4-(1,3-Dithiolan-2-yl)phenyl 2,5-dimethoxybenzenesulfonate can undergo various types of chemical reactions, including:
Oxidation: The 1,3-dithiolan ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiols or thioethers using reducing agents such as lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the 1,3-dithiolan ring may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.
Wissenschaftliche Forschungsanwendungen
4-(1,3-Dithiolan-2-yl)phenyl 2,5-dimethoxybenzenesulfonate has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic transformations.
Biology: The compound may be used in the study of biological systems, particularly in the investigation of enzyme mechanisms and protein-ligand interactions.
Wirkmechanismus
The mechanism of action of 4-(1,3-Dithiolan-2-yl)phenyl 2,5-dimethoxybenzenesulfonate involves its interaction with specific molecular targets and pathways. The 1,3-dithiolan ring can act as a nucleophile, participating in various chemical reactions with electrophilic species. The phenyl group and the 2,5-dimethoxybenzenesulfonate moiety can also interact with biological molecules, such as proteins and enzymes, through non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions .
Vergleich Mit ähnlichen Verbindungen
4-(1,3-Dithiolan-2-yl)phenyl 2,5-dimethoxybenzenesulfonate can be compared with other similar compounds, such as:
4-(1,3-Dithiolan-2-yl)phenyl 2,5-dichlorobenzenesulfonate: This compound has a similar structure but with chlorine atoms instead of methoxy groups on the benzene ring.
4-(1,3-Dithiolan-2-yl)phenyl 2,5-dimethylbenzenesulfonate: This compound has methyl groups instead of methoxy groups on the benzene ring.
4-(1,3-Dithiolan-2-yl)phenyl 2,5-dihydroxybenzenesulfonate: This compound has hydroxyl groups instead of methoxy groups on the benzene ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
[4-(1,3-dithiolan-2-yl)phenyl] 2,5-dimethoxybenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O5S3/c1-20-14-7-8-15(21-2)16(11-14)25(18,19)22-13-5-3-12(4-6-13)17-23-9-10-24-17/h3-8,11,17H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCQJHDUXKOKOQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)OC2=CC=C(C=C2)C3SCCS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O5S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2,3-dimethylphenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2696063.png)
![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[(3-methoxyphenyl)sulfanyl]pyrimidine](/img/structure/B2696064.png)
![2-({[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5-ethyl-6-methyl-4-pyrimidinol](/img/structure/B2696067.png)
![2-[1-(5-bromothiophen-2-yl)-N-methylformamido]acetic acid](/img/structure/B2696068.png)
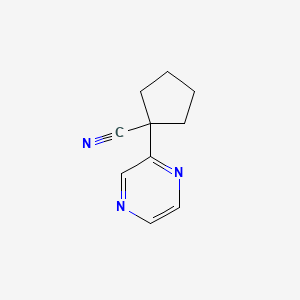
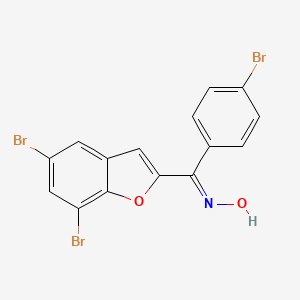
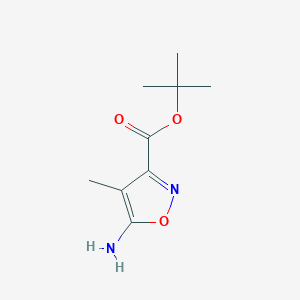
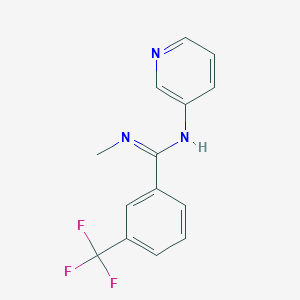
![(2Z)-2-[(2-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2696077.png)
![6-Bromo-2-[(4-chlorophenyl)methyl]-3-(methylsulfanyl)-2,5-dihydro-1,2,4-triazin-5-one](/img/structure/B2696078.png)
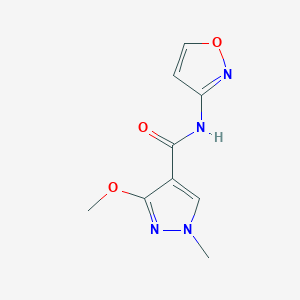
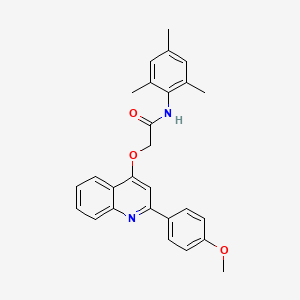
![2-Chloro-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]acetamide](/img/structure/B2696081.png)
![(3-Chloro-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]phenyl)amine hydrochloride](/img/structure/B2696085.png)
